6-(Methoxymethyl)benzo[d]thiazol-2-amine

Synthetic methodology Medicinal chemistry Building block procurement

Researchers targeting M3 muscarinic antagonism for respiratory indications require precise regioisomer control. Using the 5-amino regioisomer (IC50 12-45 µM in anticancer assays) or alternative 6-substituents yields compounds outside US 7,232,841 B2 patent SAR space. - Exclusive 6-methoxymethyl-2-amino regioisomer; strategic synthetic handle enables orthogonal derivatization (deprotection to hydroxymethyl, oxidation to aldehyde/acid). - Intermediate clogP (~1.8-2.1) balances membrane permeability with aqueous solubility for reliable in vitro assay compatibility. - Pd-catalyzed cross-coupling route achieves 46% isolated yield under mild conditions (DMF/H2O, 80°C, 12 h).

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
Cat. No. B13615756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methoxymethyl)benzo[d]thiazol-2-amine
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCOCC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C9H10N2OS/c1-12-5-6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11)
InChIKeyLZYWPFYQBCYRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methoxymethyl)benzo[d]thiazol-2-amine: Chemical Identity & Procurement


6-(Methoxymethyl)benzo[d]thiazol-2-amine (CAS 232282-44-9) is a C9H10N2OS benzothiazole derivative bearing a methoxymethyl (-CH2OCH3) substituent at the 6-position of the fused bicyclic core . The compound exhibits a calculated density of 1.315 g/cm³ and a predicted boiling point of approximately 340°C at 760 mmHg . The 2-amino group provides a nucleophilic handle for derivatization, while the 6-methoxymethyl moiety introduces moderate lipophilicity and electron-donating character, influencing both physicochemical properties and target engagement potential . This compound is commercially available from multiple specialty chemical suppliers as a research reagent, typically at 98% purity, with documented 1H NMR characterization data available .

Commercially available research reagent (multiple suppliers)
Documented 1H NMR characterization data available
6-methoxymethyl handle supports orthogonal derivatization strategies

Why Alternative 6-Substituted Benzothiazol-2-amines Are Not Substitutes


The benzothiazol-2-amine scaffold is a privileged pharmacophore, yet the substitution pattern at the 6-position dictates distinct molecular recognition, physicochemical properties, and synthetic utility [1]. Unsubstituted 2-aminobenzothiazole lacks the lipophilic and steric bulk conferred by the methoxymethyl group, resulting in fundamentally different membrane permeability and target-binding profiles . Compounds with alternative 6-substituents—such as 6-methoxy (C8H8N2OS, 180.22 g/mol), 6-fluoro, or 6-trifluoromethoxy derivatives—exhibit divergent electronic properties (Hammett σ values), hydrogen-bonding capacities, and metabolic stability that preclude simple interchange in biological assays or medicinal chemistry campaigns [2]. Furthermore, the methoxymethyl group serves as a strategic synthetic handle that enables orthogonal derivatization strategies (e.g., deprotection to hydroxymethyl, oxidation to aldehyde/carboxylic acid) not accessible with other 6-substituted analogs . The evidence presented below quantifies these differences across multiple dimensions relevant to procurement decisions.

Lipophilicity gap Unsubstituted benzothiazol-2-amine may not replicate methoxymethyl group lipophilicity and steric profile.
Electronic divergence 6-methoxy, 6-fluoro, or 6-CF3O analogs introduce different electronic properties that can shift binding.
Synthetic handle gap Only methoxymethyl enables deprotection to hydroxymethyl or oxidation to aldehyde/acid derivatives.

Quantitative Evidence vs. Structural Analogs


Synthetic Route Efficiency vs. 6-Methoxy Analogs

The synthesis of 6-(methoxymethyl)benzo[d]thiazol-2-amine via Pd-catalyzed C-H activation using 6-bromobenzo[d]thiazol-2-amine and methoxymethylboronic acid pinacol ester proceeds with a 46% isolated yield under optimized conditions (DMF/H2O 4:1, 80°C, 12 h) . This contrasts with alternative synthetic routes to 6-substituted analogs: 6-methoxybenzothiazol-2-amine (CAS 1747-60-0) is typically synthesized via cyclocondensation of 4-methoxyaniline derivatives with KSCN/Br2, achieving yields of 35-52% [1]. The Pd-catalyzed route to the methoxymethyl analog offers orthogonal functional group compatibility and avoids harsh oxidative bromination conditions required for other 6-substituted derivatives.

Synthetic yield
Head-to-head
46% isolated yield
vs. 35–52% for 6-methoxybenzothiazol-2-amine
Supports modular late-stage diversification
Pd-catalyzed route; milder conditions than Br2 cyclocondensation
Synthetic methodology Medicinal chemistry Building block procurement

Regioisomeric Differentiation: 6-Methoxymethyl vs. 2-Methoxymethyl Isomers

The positional isomer 2-(methoxymethyl)-1,3-benzothiazol-5-amine (same molecular formula C9H10N2OS, same MW 194.26 g/mol) exhibits distinct biological activity profiles due to the methoxymethyl group being located on the thiazole ring rather than the benzene ring . In vitro anticancer screening against A549 (lung) and MCF-7 (breast) cell lines revealed that derivatives of 2-(methoxymethyl)-1,3-benzothiazol-5-amine exhibit IC50 values ranging from 12 to 45 μM . This regioisomer places the amine at the 5-position of the benzene ring rather than the 2-position of the thiazole ring as in 6-(methoxymethyl)benzo[d]thiazol-2-amine, fundamentally altering the hydrogen-bonding donor/acceptor geometry and target-binding pharmacophore [1].

Regioisomer specificity
Class-level
Target: 6-methoxymethyl, 2-amino
Comparator: 2-methoxymethyl-5-amino regioisomer shows IC₅₀ 12–45 μM (A549/MCF-7)
Regioisomer control is critical; activity cannot be extrapolated
Class-level inference; no direct IC₅₀ data for target
Regioisomer specificity Target engagement Biological assay design

Physicochemical Property Comparison: Methoxymethyl vs. Methoxy and Unsubstituted

The 6-methoxymethyl substituent confers distinct physicochemical properties compared to 6-methoxy and unsubstituted analogs. Calculated logP (lipophilicity) values for 6-(methoxymethyl)benzo[d]thiazol-2-amine (clogP ~1.8-2.1) are elevated relative to 6-methoxybenzothiazol-2-amine (clogP ~1.4-1.7) and substantially higher than unsubstituted 2-aminobenzothiazole (clogP ~1.0-1.3), reflecting the additional methylene spacer and ether oxygen . This intermediate lipophilicity profile balances membrane permeability with aqueous solubility, a critical determinant in cell-based assay performance. Molecular weight (194.26 g/mol) is 8% higher than 6-methoxy analog (180.22 g/mol) and 29% higher than unsubstituted (150.20 g/mol), affecting dosing calculations and formulation strategies .

Property profile
Data to verify
clogP ~1.8–2.1
6-methoxy: ~1.4–1.7; unsubstituted: ~1.0–1.3. MW: 194.26 (target) vs. 180.22 (methoxy)
Intermediate lipophilicity may balance permeability and solubility
Computed values; experimental validation recommended
Physicochemical profiling Drug-likeness Medicinal chemistry optimization

M3 Muscarinic Antagonist Scaffold: 6-Methoxymethyl vs. Other Substituents

Patent literature (US 7,232,841 B2) discloses novel thiazole aniline compounds as M3 muscarinic acetylcholine receptor antagonists for treating respiratory diseases including COPD and asthma [1]. The benzothiazol-2-amine scaffold with specific 6-substitution patterns, including methoxymethyl-bearing analogs, is claimed within the structural genus. The methoxymethyl group at the 6-position provides a steric and electronic profile distinct from 6-halo, 6-alkoxy, and 6-alkyl substituents that influences receptor subtype selectivity (M3 over M1/M2/M4/M5) [2]. 6-Methoxybenzothiazol-2-amine (CAS 1747-60-0) lacks the methylene spacer and exhibits different conformational flexibility and hydrogen-bonding capacity, altering its pharmacophore complementarity to the M3 orthosteric binding pocket.

M3 antagonist SAR
Class-level
6-methoxymethyl claimed in M3 antagonist patent genus
Methylene spacer may influence M3 subtype selectivity vs. direct 6-alkoxy substitution
Supports exploration of patent SAR space; 6-methoxy analog may differ
Patent US 7,232,841 B2; receptor binding assay context
M3 muscarinic receptor GPCR antagonist Respiratory therapeutics

Research Applications for 6-(Methoxymethyl)benzo[d]thiazol-2-amine


Late-Stage Diversification via 6-Position Functionalization

Researchers building focused libraries of benzothiazol-2-amine derivatives should prioritize 6-(methoxymethyl)benzo[d]thiazol-2-amine when the synthetic route involves Pd-catalyzed cross-coupling of a 6-bromo precursor . The 46% isolated yield achieved under mild conditions (DMF/H2O, 80°C, 12 h) is comparable to traditional cyclocondensation methods for 6-methoxy analogs but offers greater functional group tolerance and modularity . The methoxymethyl group can be subsequently deprotected to hydroxymethyl (under acidic conditions) or oxidized to the corresponding aldehyde or carboxylic acid, providing versatile downstream derivatization handles not accessible with direct 6-methoxy substitution .

M3 Muscarinic Acetylcholine Receptor Antagonist Discovery

This compound is specifically suited for medicinal chemistry programs targeting M3 muscarinic acetylcholine receptor antagonism for respiratory indications (COPD, asthma) . Patent US 7,232,841 B2 explicitly claims thiazole aniline compounds bearing 6-methoxymethyl substitution within the M3 antagonist structural genus . The methoxymethyl group's conformational flexibility (conferred by the methylene spacer) differentiates it from rigid 6-alkoxy analogs and may influence M3 subtype selectivity over M1/M2/M4/M5 receptors—a critical therapeutic index parameter . Use of alternative 6-substituted benzothiazol-2-amines (e.g., 6-methoxy, 6-fluoro) may yield compounds outside the optimal patent SAR space.

SAR Studies of 6-Position Lipophilicity and Electronic Effects

For systematic SAR campaigns investigating the impact of 6-position substitution on benzothiazol-2-amine pharmacological activity, this compound provides a unique intermediate property profile . With a calculated clogP of approximately 1.8-2.1, it occupies the lipophilicity space between the more polar 6-methoxy analog (clogP ~1.4-1.7) and more lipophilic 6-alkyl or 6-trifluoromethoxy derivatives . This intermediate logP range is often associated with favorable membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility . The methoxymethyl group's electron-donating character (Hammett σp ~ -0.02 to -0.05) also differs from the stronger electron-donating 6-methoxy (σp ~ -0.27), enabling exploration of electronic effects on target binding [1].

Regioisomer-Controlled Biological Assay Design

When designing biological assays to probe benzothiazole-based pharmacophores, strict regioisomer control is essential . 6-(Methoxymethyl)benzo[d]thiazol-2-amine (amine at 2-position, methoxymethyl at 6-position) and 2-(methoxymethyl)-1,3-benzothiazol-5-amine (amine at 5-position, methoxymethyl at 2-position) share identical molecular formulas (C9H10N2OS, MW 194.26) but exhibit fundamentally different hydrogen-bonding geometries and biological activities—the 5-amino regioisomer shows IC50 values of 12-45 μM in anticancer assays . This scenario is critical for researchers conducting high-throughput screening where automated compound registration may conflate regioisomers; explicit specification of the 6-methoxymethyl-2-amino regioisomer prevents costly assay artifacts [1].

Application
Selection Property
Validation Focus
Late-stage diversification
Modular 6-bromo cross-coupling handle
Functional group tolerance and deprotection yield
M3 receptor antagonist research
6-methoxymethyl conformational flexibility
M3 subtype selectivity assay context
Lipophilicity SAR studies
Intermediate clogP range
Permeability-solubility balance in cell assays
Regioisomer-controlled assays
Exact 6-methoxymethyl-2-amino identity
Regioisomer-specific biological response
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